4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid
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Overview
Description
4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid is a chemical compound with the molecular formula C16H12N2O2S and a molecular weight of 296.344 . It is a derivative of phthalazine, a bicyclic heterocycle that has been the focus of significant attention due to its valuable biological and pharmacological activities .
Mechanism of Action
The mechanism of action of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be dysregulated in cancer cells. Additionally, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and inflammation, this compound has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell growth and survival, including Bcl-2, Bax, and p53. Additionally, this compound has been found to induce the production of reactive oxygen species (ROS), which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid. One area of research is the development of more effective methods for synthesizing this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, particularly in animal models of cancer and inflammation.
Synthesis Methods
The synthesis of 4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid involves the reaction of 4-bromomethylbenzoic acid with phthalhydrazide in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including the formation of a Pd(II) complex and the subsequent addition of the phthalhydrazide to the carbonyl group of the 4-bromomethylbenzoic acid. The final product is obtained through purification and isolation steps, which involve the use of various solvents and techniques such as column chromatography.
Scientific Research Applications
4-(phthalazin-1-ylsulfanylmethyl)benzoic Acid has been found to have potential applications in scientific research, particularly in the field of medicine. One of the main applications of this compound is in the study of cancer. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
4-(phthalazin-1-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-16(20)12-7-5-11(6-8-12)10-21-15-14-4-2-1-3-13(14)9-17-18-15/h1-9H,10H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXQEZHOXRQQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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